molecular formula C23H24N2O4 B11250349 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No.: B11250349
M. Wt: 392.4 g/mol
InChI Key: LRJNILNXTMOUFA-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a complex organic compound that features a unique structure combining elements of benzodioxepin and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxepin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate alkylating agents under acidic or basic conditions.

    Synthesis of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Coupling Reaction: The final step involves coupling the benzodioxepin and indole derivatives through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the formyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, thioethers

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress or inflammatory pathways.

    Pathways Involved: It may modulate signaling pathways related to cell survival, apoptosis, or immune response, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is unique due to its combined benzodioxepin and indole structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methylindol-1-yl)acetamide

InChI

InChI=1S/C23H24N2O4/c1-15(17-8-9-21-22(12-17)29-11-5-10-28-21)24-23(27)13-25-16(2)19(14-26)18-6-3-4-7-20(18)25/h3-4,6-9,12,14-15H,5,10-11,13H2,1-2H3,(H,24,27)

InChI Key

LRJNILNXTMOUFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC(C)C3=CC4=C(C=C3)OCCCO4)C=O

Origin of Product

United States

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